5'-o-Methylthymidine

Description

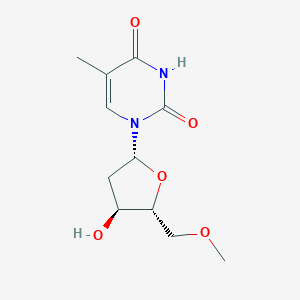

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(18-9)5-17-2/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCKNHCDUKONFQ-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560858 | |

| Record name | 5'-O-Methylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14504-60-0 | |

| Record name | 5'-O-Methylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 O Methylthymidine

Regioselective Synthesis of 5'-O-Methylthymidine

The selective synthesis of this compound hinges on the precise modification of the 5'-hydroxyl group of thymidine (B127349) while leaving the 3'-hydroxyl and the N3 position of the thymine (B56734) base untouched. This is typically achieved through carefully planned alkylation strategies and the use of specific protecting groups.

Alkylation Strategies for Selective 5'-Hydroxyl Modification

Direct alkylation of thymidine often leads to a mixture of products due to the comparable reactivity of the 3'- and 5'-hydroxyl groups, as well as potential N-alkylation of the thymine base. To achieve regioselectivity at the 5'-position, specific synthetic routes are employed. One common approach involves the use of a methylating agent in the presence of a base. For instance, the reaction of thymidine with methyl bromoacetate (B1195939) and potassium carbonate can introduce a carboxymethyl group, which can then be further modified. oup.com Another method involves the use of a methyl oxonium species generated in situ, which has shown selectivity for methylating specific positions on nucleosides. acs.org

A key strategy for selective 5'-O-alkylation is to first protect the 3'-hydroxyl group, perform the methylation at the 5'-position, and then deprotect the 3'-hydroxyl. This multi-step process, while more laborious, ensures the desired regioselectivity.

Protecting Group Chemistry in this compound Synthesis

Protecting groups are fundamental to the regioselective synthesis of this compound. The primary 5'-hydroxyl group can be selectively protected due to its higher reactivity compared to the secondary 3'-hydroxyl group.

Common 5'-O-Protecting Groups:

Trityl (Tr) and its derivatives: The dimethoxytrityl (DMT) group is a widely used acid-labile protecting group for the 5'-hydroxyl function. google.comumich.edu Its bulky nature provides steric hindrance that directs reactions to other parts of the nucleoside. The DMT group can be introduced regioselectively and in high yield and is easily removed with mild acid treatment. google.com

9-Fluorenylmethoxycarbonyl (FMOC): This base-labile protecting group offers an orthogonal protection strategy to the acid-labile trityl groups. umich.edu The FMOC group can be selectively introduced at the 5'-hydroxyl position and removed under basic conditions, which is advantageous when acid-sensitive functionalities are present in the molecule. umich.edu

Silyl ethers: Groups like tert-butyldimethylsilyl (TBDMS) are also employed to protect the hydroxyl functions of nucleosides. nih.gov While often used for 2'-hydroxyl protection in ribonucleoside chemistry, they can also be applied to the 3' and 5' hydroxyls of deoxynucleosides. Their removal is typically achieved using fluoride (B91410) ions.

Solid-Phase Synthesis for Oligonucleotide Incorporation of this compound

The incorporation of this compound into oligonucleotides is primarily achieved through solid-phase synthesis, a method that allows for the stepwise construction of DNA or RNA chains on a solid support. This requires the synthesis of a this compound phosphoramidite (B1245037) building block.

Phosphoramidite Chemistry for this compound Analog Integration

The phosphoramidite approach is the gold standard for oligonucleotide synthesis. au.dk To incorporate this compound, a corresponding 3'-O-phosphoramidite derivative is required. The synthesis of this building block involves having the 5'-hydroxyl group methylated and the 3'-hydroxyl group derivatized with a phosphoramidite moiety.

The general synthetic cycle on a solid support involves:

Deprotection: Removal of the 5'-protecting group (often DMT) from the support-bound nucleoside to free the 5'-hydroxyl group.

Coupling: Reaction of the free 5'-hydroxyl group with the this compound-3'-phosphoramidite in the presence of an activator.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled. The availability of this compound phosphoramidites allows for its site-specific incorporation within an oligonucleotide chain. nih.govoup.com Such modifications are used to study the effects of blocking the 5'-terminus, for instance, to prevent phosphorylation by kinases. nih.gov

Post-Synthetic Modification Approaches Utilizing Thymidine Derivatives

Post-synthetic modification offers an alternative strategy for introducing modifications into oligonucleotides after the chain has been assembled. This approach involves incorporating a reactive handle into the oligonucleotide during synthesis, which is then selectively reacted with a modifying agent in solution or while still on the solid support. idtdna.comresearchgate.net

For introducing a 5'-O-methyl group, a precursor with a reactive group at the 5'-terminus could theoretically be incorporated, followed by a methylation reaction. However, the direct incorporation of the this compound phosphoramidite is generally more efficient and common.

Post-synthetic modifications are more frequently used for conjugating larger molecules like fluorophores, biotin, or peptides to oligonucleotides. This often involves the use of amino-modified nucleosides that can react with NHS esters or other activated species. nih.govthermofisher.com For example, a 5'-amino-modifier can be used to introduce a primary amine at the 5'-end, which can then be conjugated to a desired molecule.

Synthesis of Advanced this compound Analogs and Conjugates

Beyond the simple methylation of the 5'-hydroxyl group, a variety of advanced analogs and conjugates of this compound have been synthesized for diverse applications in chemical biology and medicinal chemistry.

These analogs can feature modifications at the sugar moiety, the nucleobase, or through conjugation at various positions. For example, "double-headed" nucleosides have been created where an additional nucleobase is attached to the 5'-position of thymidine. beilstein-journals.org

The synthesis of these complex molecules often involves multi-step procedures starting from appropriately protected thymidine derivatives. For instance, the synthesis of 5'-O-(4,4'-dimethoxytrityl)-(S)-5'-methyl-2'-O-(2-methoxyethyl)-thymidine-3'-phosphoramidite has been reported for incorporation into single-stranded siRNA to create metabolically stable phosphate analogs. oup.comsemanticscholar.org Acyclic nucleoside analogs of 5'-O-tritylthymidine have also been synthesized, where the sugar moiety is replaced by aliphatic chains, to act as inhibitors of human mitochondrial thymidine kinase. nih.gov

Furthermore, oligonucleotides containing this compound can be conjugated to other molecules to create functional constructs. For example, 5'-O-methylated siRNA duplexes have been used to control guide strand selection and targeting specificity. nih.gov The synthesis of such conjugates may involve the preparation of a this compound derivative with a linker that can be used for subsequent attachment of another molecule.

Phosphonomethylated Derivatives of Thymidine and Analogs

Phosphonomethylated nucleosides are isosteric analogues of nucleoside monophosphates where a methylene (B1212753) bridge replaces the ester oxygen atom (P-O-C5'). This modification imparts resistance to enzymatic cleavage by phosphatases, a desirable property for potential antiviral drugs.

The synthesis of 5'-O-phosphonomethyl derivatives of pyrimidine (B1678525) 2',3'-dideoxynucleosides is a well-established process. fishersci.sefishersci.ca A common method involves the reaction of the parent nucleoside with a phosphonomethylating agent, such as diethyl [(p-toylsulfonyl)oxy]methanephosphonate, in the presence of a strong base like sodium hydride. fishersci.sefishersci.ca This reaction can lead to a mixture of products, with phosphonomethylation occurring at either the sugar hydroxyl groups or the nucleobase itself. fishersci.sefishersci.ca These different derivatives can typically be distinguished and separated using analytical techniques like NMR spectroscopy and mass spectrometry. fishersci.sefishersci.ca

In the context of thymidine analogs, this methodology has been applied to syntheses including that of the 5'-O-phosphonomethyl derivative of 3'-O-methylthymidine. fishersci.sefishersci.ca The reaction of 3'-O-methylthymidine under these conditions yields the desired 5'-O-phosphonomethylated product. fishersci.se However, protection of the thymine base may be necessary to prevent undesired side reactions, although N3-benzoyl protection has been shown to be insufficient in some cases. fishersci.sefishersci.ca An alternative approach involves using O4-methyl-protected uridine (B1682114) derivatives, which can be readily phosphonomethylated at the 5'-position. fishersci.sefishersci.ca

Other research has detailed the synthesis of 5'-O-phosphonomethyl derivatives of 2'-deoxynucleosides by reacting protected nucleosides, such as 3-N,3'-O-bis(benzyloxymethyl)-2'-deoxythymidine, with diethyl p-toluenesulfonyloxymethanephosphonate. uni.lu Subsequent deprotection steps yield the free 5'-O-phosphonomethyl nucleosides. uni.lu

Table 1: Antiviral Activity of Selected 5'-O-Phosphonomethylated Thymidine Analogs

| Compound | 50% Inhibitory Concentration (HIV-1 in MT-4 cells) |

|---|---|

| 5'-O-phosphonomethyl-3'-O-methylthymidine | No appreciable activity |

| 5'-O-phosphonomethyl-3'-deoxythymidine | No appreciable activity |

| 5'-O-phosphonomethyl-3'-amino-3'-deoxythymidine | No appreciable activity |

| 5'-O-phosphonomethyl-3'-deoxy-3'-fluorothymidine | ~ 1 µM |

| 5'-O-phosphonomethyl-3'-azido-3'-deoxythymidine | ~ 1 µM |

Data sourced from references fishersci.sefishersci.ca.

Double-Headed Nucleoside Architectures Incorporating Thymidine Moieties

Double-headed nucleosides are complex structures where an additional nucleobase is covalently attached to a primary nucleoside monomer. nih.govsigmaaldrich.com These architectures are of interest for their potential to form novel nucleic acid secondary structures and for applications in nucleic acid nanotechnology and diagnostics. sigmaaldrich.comwikipedia.org The 5'-position of thymidine is a common attachment point for the second nucleobase. fishersci.co.uksigmaaldrich.com

A general synthetic strategy starts with thymidine and involves the stereoselective conversion to a protected 5'-(S)-C-hydroxyalkyl derivative. wikipedia.orgnih.gov This intermediate can then be used to alkylate the additional nucleobase, often thymine itself, via a Mitsunobu reaction to yield the double-headed nucleoside. wikipedia.orgnih.gov Another approach involves the ring-opening of a 5'-epoxide intermediate with the incoming nucleobase. sigmaaldrich.comtcichemicals.com

The nature of the linker connecting the two nucleobase moieties is a key design element. Linkers of varying lengths and compositions, such as methylene (-CH2-), ethylene (B1197577) (-CH2CH2-), and triazole rings, have been synthesized. nih.govfishersci.co.uk For example, 5′(S)-C-(thymin-1-yl)methylthymidine and 5′(S)-C-(2-(thymin-1-yl)ethyl)thymidine represent double-headed nucleosides with methylene and ethylene linkers, respectively. wikipedia.orgfishersci.co.uknih.gov The synthesis of a triazole-linked derivative has been achieved using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, where a 5'-azidomethylthymidine derivative is reacted with a propargylated thymine. nih.govguidetopharmacology.org

The incorporation of these double-headed moieties into oligonucleotides has been shown to impact the thermal stability of nucleic acid structures like duplexes and three-way junctions. nih.govwikipedia.orgnih.gov For instance, incorporating 5′(S)-C-(2-(thymin-1-yl)ethyl)thymidine into a duplex results in a thermal penalty comparable to that of its methylene-linked counterpart. nih.gov

Stereochemical Considerations in 5'-Position Modified Thymidine Analogs

When modifying the 5'-carbon of the furanose ring, a new chiral center is often created, leading to the formation of diastereomers (epimers). The stereochemistry at this new center can have a profound impact on the biological and physicochemical properties of the resulting nucleoside and any oligonucleotide into which it is incorporated. citeab.comnih.gov

The synthesis of S(C) and R(C) diastereomers of 5'-C-(O,O-diethyl)-phosphonylthymidine has been reported. citeab.com These separated diastereomers can be incorporated into oligonucleotide chains to study the effects of their defined stereochemistry. citeab.com Research has shown that the configuration at the 5'-C chiral center significantly influences the thermal stability of DNA duplexes. citeab.com Oligonucleotides containing the (R)T moiety were found to reduce the duplex melting temperature (Tm) by approximately 5.0°C per modification. citeab.com In contrast, their (S)T counterparts had a much smaller destabilizing effect, with a Tm decrease of less than or equal to 1°C per modification. citeab.com

Similarly, studies on (R)- and (S)-5'-C-methyl substituted nucleosides revealed that the stereochemical orientation of the methyl group is a dominant factor in determining duplex stability. nih.gov The (R)-epimers were found to be more destabilizing than the (S)-epimers. nih.gov Structural analyses through X-ray crystallography and NMR have shown that the (S)-5'-C-methyl epimers are structurally more analogous to the natural, non-methylated nucleosides than the (R)-epimers. nih.gov

Furthermore, the stereochemistry at the 5'-position affects the resistance of oligonucleotides to nuclease degradation. citeab.comnih.gov Modification at the 3'-end with either (R)- or (S)-5'-C-methyl nucleotides enhanced stability against snake venom phosphodiesterase. nih.gov For 3'-exonucleases, the (S)-isomers provided greater resistance than the corresponding (R)-isomers. nih.gov In the case of 5'-C-phosphonylthymidine modifications, cleavage at the modification site by various nucleases was completely suppressed, regardless of the stereochemistry at the 5'-C chiral center. citeab.com

Table 2: Effect of 5'-C-Phosphonylthymidine Stereochemistry on Duplex Stability

| Modification | Change in Melting Temperature (ΔTm) per modification |

|---|---|

| (R)T diastereomer | ~ -5.0 °C |

| (S)T diastereomer | ≤ -1.0 °C |

Data sourced from reference citeab.com.

Structural Elucidation and Conformational Analysis of 5 O Methylthymidine Containing Biomolecules

Spectroscopic Characterization of 5'-O-Methylthymidine

Spectroscopic methods are indispensable tools for probing the structural and conformational properties of molecules in solution. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide critical insights into its three-dimensional arrangement and verify its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformation of nucleosides and nucleic acids in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can deduce the preferred sugar pucker, the orientation of the glycosidic bond, and the conformation of the exocyclic groups.

NMR studies, including 2D-EXSY experiments, can also be used to investigate the dynamics and interconversion between different conformational isomers. rsc.org The combination of experimental NMR data with ab initio calculations of chemical shifts allows for a more detailed and accurate assignment of the dominant solution-phase conformations. rsc.org

Mass Spectrometry (MS) in Structural Verification

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. acdlabs.comsydney.edu.au In the context of modified nucleosides like this compound, MS serves as a crucial tool for verifying the successful synthesis and incorporation into oligonucleotides.

The process involves ionizing the sample and separating the resulting ions based on their mass-to-charge (m/z) ratio. acdlabs.com High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. sydney.edu.au

Electron ionization (EI) is a common method used to generate a mass spectrum, which displays the relative abundance of different fragment ions. nist.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. Native top-down mass spectrometry (nTDMS) has also emerged as a powerful tool for the structural characterization of proteins and their interactions with nucleic acids. nih.gov

Advanced Structural Determination Techniques for Nucleic Acid Constructs

While spectroscopic methods provide valuable information about the solution-state conformation, more detailed atomic-level structural information often requires the use of X-ray crystallography and computational modeling.

X-ray Crystallography of this compound-Modified Oligonucleotides

X-ray crystallography is a powerful technique that provides a static, high-resolution three-dimensional structure of a molecule in its crystalline state. For oligonucleotides containing modified nucleosides, crystallographic studies can reveal the precise atomic coordinates and unveil the impact of the modification on the local and global helical parameters of the nucleic acid.

Studies on oligonucleotides containing modifications have shown that even minor changes can lead to significant structural perturbations. For example, the incorporation of thymidine (B127349) glycol, an oxidative damage product, into a DNA duplex was shown to cause a shift of the modified residue towards the major groove. scirp.org Similarly, amide-modified RNA has been shown to form a typical A-form duplex, with the modification being well-accommodated within the structure. researchgate.net The synthesis of RNAs with specific labels, such as 2'-Se-methyl, has been instrumental for use in X-ray crystallography to solve their structures. uni-goettingen.de

Computational Approaches to Nucleic Acid and Nucleoside Conformations

Computational methods, including molecular mechanics and quantum chemical calculations, are increasingly used to complement experimental data and to provide a deeper understanding of the conformational landscape of nucleosides and nucleic acids. researchgate.net These approaches can be used to predict the preferred conformations, calculate relative energies of different structures, and simulate the dynamic behavior of these molecules. researchgate.net

Methods like the Polarizable Continuum Model (PCM) and the Gauge-Invariant Atomic Orbitals (GIAO) technique are employed to calculate chemical shifts, which can then be compared with experimental NMR data. iu.edu.sa Molecular dynamics (MD) simulations can provide insights into the flexibility and dynamic changes in the structure of nucleic acids containing modifications. scirp.org For instance, MD simulations of a DNA duplex with thymidine glycol showed increased atomic fluctuations compared to the unmodified duplex. scirp.org Computational docking studies can also be used to understand the interactions between modified nucleosides and proteins, such as viral polymerases. nih.gov

Influence of this compound on Torsional Preferences and Global Nucleic Acid Architecture

The conformation of the furanose ring, described by the pseudorotation phase angle (P) and the puckering amplitude (τm), is a critical determinant of nucleic acid structure, with the C3'-endo (A-form) and C2'-endo (B-form) conformations being the most common. diva-portal.org The 5'-O-methylation can alter the delicate balance of steric and electronic interactions that govern these torsion angles.

Molecular Interactions and Recognition Mechanisms Involving 5 O Methylthymidine

Enzymatic and Protein Recognition of 5'-O-Methylthymidine

Allosteric Regulation and Enzyme Inhibition by this compound Derivatives

Derivatives of this compound are recognized for their potential to modulate the activity of various enzymes, acting as inhibitors through different mechanisms. Enzyme inhibition is a critical process in regulating metabolic pathways, and understanding how these thymidine (B127349) derivatives interact with enzymes provides insights into designing therapeutic agents. The inhibition can be broadly categorized as competitive, non-competitive, or allosteric.

Allosteric regulation involves the binding of a molecule, known as an allosteric modulator, to a site on the enzyme that is distinct from the active site. arxiv.orgfrontiersin.org This binding event induces a conformational change in the enzyme, which in turn alters the shape of the active site and affects its ability to bind to its substrate. arxiv.orgfrontiersin.org Allosteric modulators can either be activators, which enhance enzyme activity, or inhibitors, which decrease it. arxiv.orgnih.gov This form of regulation is a natural feedback mechanism in cells and a key target for drug development. arxiv.org

While direct studies detailing the allosteric regulation by this compound itself are not extensively documented in the provided research, the broader class of thymidine derivatives has been shown to exhibit enzyme inhibitory activity. For instance, 5'-Amino-2',5'-dideoxythymidine (5'-AdThd), a thymidine analogue, has been demonstrated to antagonize the feedback inhibition of thymidine kinase by thymidine triphosphate (dTTP). researchgate.net In the absence of dTTP, 5'-AdThd acts as a competitive inhibitor of thymidine kinase. researchgate.net However, in the presence of dTTP, it competes for the regulatory (allosteric) site, thereby stimulating the enzyme's activity by preventing the binding of the natural inhibitor, dTTP. researchgate.net This dual-mode action highlights the complex regulatory roles that thymidine derivatives can play.

Furthermore, various 5'-substituted thymidine derivatives have been synthesized and evaluated as potential inhibitors of enzymes involved in nucleotide biosynthesis. nih.gov These derivatives, with modifications at the 5'-position, have shown cytotoxic effects and activity against leukemia in mice, indicating their interaction with and inhibition of crucial cellular enzymes. nih.gov The mechanism of inhibition by these derivatives can range from direct competition at the active site to allosteric modulation, depending on the specific derivative and the target enzyme.

Table 1: Examples of Enzyme Regulation by Thymidine Derivatives

| Derivative | Target Enzyme | Regulatory Effect | Mechanism of Action |

|---|---|---|---|

| 5'-Amino-2',5'-dideoxythymidine (5'-AdThd) | Thymidine Kinase | Inhibition/Stimulation | Competitive inhibition in the absence of dTTP; competes with dTTP at the allosteric site in its presence. researchgate.net |

| 5'-(Bromoacetamido)-5'-deoxythymidine | Enzymes in nucleotide biosynthesis | Inhibition | Covalent modification or non-covalent binding leading to enzyme inactivation. nih.gov |

Computational Modeling of this compound Molecular Interactions

Computational modeling has become an indispensable tool for understanding the intricate molecular interactions of compounds like this compound at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide profound insights into the electronic properties and dynamic behavior of these molecules in biological systems.

Density Functional Theory (DFT) for Interaction Energy Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. frontiersin.org It is particularly useful for analyzing the molecular geometry, electronic properties, and interaction energies of nucleoside derivatives like this compound. researchgate.netnih.gov By calculating the electron density, DFT can predict a wide range of molecular properties, offering a deeper understanding of a molecule's stability and reactivity. researchgate.net

In the study of thymidine derivatives, DFT calculations are employed to optimize molecular structures to their most stable conformations. researchgate.netnih.gov This process is crucial for subsequent analyses, such as molecular docking, which predicts the preferred orientation of a molecule when bound to a larger molecule, like a protein. nih.gov The interaction energy between the ligand (e.g., a this compound derivative) and the protein can be decomposed into various components, such as electrostatic and van der Waals interactions, providing a quantitative measure of the binding affinity.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical reactivity and stability. escholarship.org A smaller energy gap suggests higher reactivity. These calculations have been applied to various thymidine analogs to elucidate their structural and electronic characteristics, which are fundamental to their biological activity. arxiv.org

Table 2: Key Parameters from DFT Analysis of Thymidine Derivatives

| Parameter | Description | Significance in Molecular Interactions |

|---|---|---|

| Optimized Molecular Geometry | The most stable 3D arrangement of atoms in a molecule. | Determines the shape and fit of the molecule in an enzyme's active or allosteric site. researchgate.netnih.gov |

| Interaction Energy | The energy change when two or more molecules interact. | Quantifies the strength of binding between the derivative and its biological target. |

| HOMO-LUMO Energy Gap | The difference in energy between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. escholarship.org |

| Molecular Electrostatic Potential (MESP) | Represents the charge distribution around a molecule. | Helps in understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a target protein. arxiv.org |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Influences the molecule's interaction with polar environments and its solubility. |

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govmdpi.com This technique provides a dynamic view of how molecules like this compound and its derivatives behave in a biological context, such as in solution or interacting with proteins or nucleic acids. arxiv.orgnih.gov By simulating the interactions and movements of atoms, MD can reveal conformational changes, binding pathways, and the stability of molecular complexes. nih.gov

MD simulations have been extensively used to study modified nucleosides within DNA and RNA, providing insights into how these modifications affect the structure, dynamics, and function of these biopolymers. nih.govnih.govnih.govnih.gov For instance, simulations can show how a modification like the 5'-O-methyl group on thymidine alters the local conformation of a DNA strand, which can, in turn, affect its recognition by enzymes. nih.gov These simulations can monitor parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of a protein-ligand complex over the simulation time. researchgate.net

In the context of drug design, MD simulations are crucial for validating the binding modes predicted by molecular docking. researchgate.net A simulation can show whether a ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes or even dissociates from the binding site. nih.gov This information is vital for assessing the potential of a compound as a drug candidate. The simulations can also elucidate the role of solvent molecules in mediating the interaction between the ligand and its target.

Table 3: Applications of Molecular Dynamics Simulations for this compound

| Application | Information Gained | Relevance to Biological Function |

|---|---|---|

| Conformational Analysis | Preferred shapes and flexibility of the molecule in solution. | Understanding how the molecule adapts its shape to bind to a biological target. |

| Protein-Ligand Binding Stability | Assessment of the stability of the complex over time. | Validates docking predictions and indicates the strength and duration of the inhibitory effect. researchgate.net |

| Interaction with Nucleic Acids | Effects of the modified nucleoside on DNA/RNA structure and flexibility. | Provides insights into how the modification might interfere with processes like replication or transcription. nih.govnih.gov |

| Solvation Effects | The role of water molecules in mediating or stabilizing interactions. | Gives a more realistic picture of the binding event as it occurs in a cellular environment. |

| Binding Free Energy Calculation | Quantitative estimation of the binding affinity. | Helps in ranking different derivatives based on their potential potency as inhibitors. |

Biochemical and Molecular Biological Functions of 5 O Methylthymidine and Its Analogs

Roles in RNA Modification and Immune Modulation

Modified nucleosides are key players in the post-transcriptional regulation of RNA, impacting its structure, function, and interaction with other molecules. Among these, methylated thymidine (B127349) derivatives have emerged as critical modulators of tRNA function and innate immune responses, as well as potent tools for refining the activity of synthetic RNAs used in therapeutic applications.

The innate immune system relies on pattern recognition receptors, such as Toll-like Receptor 7 (TLR7), to detect foreign nucleic acids and initiate an immune response. However, it must also distinguish between foreign and self RNA to prevent autoimmune reactions. Chemical modifications in endogenous RNA, such as 2'-O-methylation, play a crucial role in this self-versus-non-self discrimination.

Research has identified 2'-O-methylthymidine (Tm), a modification found in transfer RNA (tRNA), as a key modulator of TLR7 activity. nih.govacs.org Specifically, the double methylation of uridine (B1682114) at position 54 (U54) to 2'-O-methylthymidine in human tRNALys3 has been shown to be largely responsible for a significant decrease in the immune response mediated by TLR7. nih.govacs.org This finding highlights a novel mechanism by which endogenous RNA modifications can limit the activation of TLR7, thereby preventing an autoimmune response to self RNA. nih.gov

Studies have also suggested that 2'-O-methylated RNA can bind to TLR7 with a higher affinity than its unmodified counterpart. nih.gov This competitive binding is thought to disrupt the interaction of stimulatory (unmodified) RNA with the receptor, effectively antagonizing TLR7 activation. nih.gov Interestingly, the inhibitory effect of 2'-O-methylation appears to be specific to RNA-based TLR7 agonists, as it does not suppress activation by small molecule agonists like R848. nih.gov

Table 1: Research Findings on 2'-O-Methylthymidine (Tm) and TLR7 Interaction

| Research Finding | Organism/System Studied | Implication |

| Double methylation of tRNA-U54 to Tm synergistically decreases immune response. nih.govacs.org | Human peripheral blood mononuclear cells (PBMCs) | Tm is a key immune-modulatory modification that limits TLR7 activation by endogenous RNA. nih.gov |

| 2'-O-methylated RNA binds to TLR7 with higher affinity than unmodified RNA. nih.gov | Human plasmacytoid dendritic cells (pDCs) and monocytes | The antagonistic effect is likely due to competitive binding and disruption of stimulatory RNA interaction with TLR7. nih.gov |

| The antagonistic effect is specific to RNA stimuli and does not inhibit small molecule TLR7/8 agonists. nih.gov | Human PBMCs | The mechanism of inhibition is specific to the nature of the TLR7 agonist. nih.gov |

Small interfering RNAs (siRNAs) are powerful tools for gene silencing and have significant therapeutic potential. wikipedia.orgfiveable.me These short, double-stranded RNA molecules function through the RNA interference (RNAi) pathway, where one strand (the guide strand) is selected by the RNA-induced silencing complex (RISC) to target and degrade complementary messenger RNAs (mRNAs). wikipedia.org However, the selection of the guide strand is not always perfect, and the passenger strand can sometimes be loaded into RISC, leading to off-target effects. fiveable.menih.gov

Chemical modifications of siRNAs, including 5'-O-methylation, have been investigated as a strategy to control strand selection and enhance the specificity of gene silencing. nih.govnih.gov The 5'-phosphorylation status of an siRNA strand is a critical determinant for its incorporation into RISC. nih.govnih.gov By introducing a 5'-O-methyl group, which prevents phosphorylation, researchers can effectively dictate which strand is selected as the guide strand. nih.govnih.gov

Studies have shown that when one strand of an siRNA duplex is modified with 5'-O-methyl-2'-deoxythymidine and the other is not, the unmodified strand is preferentially selected as the guide strand. wikipedia.org This asymmetric modification significantly reduces the loading of the methylated strand into the silencing complex, thereby minimizing its off-target activity and enhancing the off-targeting signature of the intended, phosphorylated guide strand. nih.govnih.gov Even when both strands are methylated, RNA silencing is reduced but not completely abolished, and the inherent strand selection bias of the unmodified siRNA is maintained. nih.govnih.gov

Table 2: Impact of 5'-O-Methylation on siRNA Activity

| Modification Strategy | Effect on Strand Selection | Impact on Gene Silencing |

| Asymmetric 5'-O-methylation (one strand modified) | The unmodified strand is preferentially selected as the guide strand. wikipedia.orgnih.gov | Reduces off-target effects from the modified (passenger) strand and can enhance the activity of the guide strand. nih.govnih.gov |

| Symmetric 5'-O-methylation (both strands modified) | Does not alter the natural strand selection bias of the siRNA. nih.govnih.gov | Reduces but does not completely abolish RNA silencing activity. nih.govnih.gov |

Contextualizing 5'-O-Methylthymidine in DNA Methylation and Epigenetic Research

DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in regulating gene expression, maintaining genome stability, and influencing cellular differentiation. frontiersin.orgyoutube.com The addition of a methyl group to DNA bases, most commonly cytosine, can alter the chromatin structure and control the accessibility of genes to the transcriptional machinery. youtube.com While the primary focus of epigenetic research has been on 5-methylcytosine (B146107) and its derivatives, understanding the broader landscape of DNA modifications and their interplay with cellular processes is essential.

The integrity of the genome is constantly challenged by both endogenous and exogenous sources of DNA damage. nih.gov Cells have evolved a sophisticated network of DNA repair pathways to counteract this damage and maintain genetic stability. nih.gov These pathways, which include base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR), are responsible for recognizing and correcting a wide variety of DNA lesions. nih.gov

Epigenetic modifications and DNA repair are intricately linked. The chemical modifications of DNA bases, including methylation, can sometimes be recognized by the DNA repair machinery. nih.gov Furthermore, the processes of epigenetic reprogramming, which involve the removal and re-establishment of epigenetic marks, can intersect with DNA repair pathways. nih.gov For instance, the active demethylation of 5-methylcytosine involves a series of enzymatic modifications that generate intermediates, some of which are recognized and excised by DNA glycosylases, enzymes that are also involved in base excision repair. nih.gov

While the roles of various methylated bases, such as O6-methylguanine, in inducing DNA damage and triggering repair pathways are well-documented, the specific involvement of this compound in these processes is not as clearly defined in the current body of research. The existing literature primarily focuses on the consequences of methylation on the DNA base itself, rather than modifications to the sugar moiety.

Table 3: Key DNA Repair Pathways and Their Relevance to Modified Bases

| DNA Repair Pathway | Function | Relevance to Modified Bases |

| Base Excision Repair (BER) | Removes small, non-helix-distorting base lesions. nih.gov | Can recognize and remove certain methylated or oxidized bases. nih.gov |

| Nucleotide Excision Repair (NER) | Repairs bulky, helix-distorting lesions. nih.gov | Important for removing adducts that can be formed by some methylating agents. |

| Mismatch Repair (MMR) | Corrects errors made during DNA replication. nih.gov | Can recognize mismatches that arise from the presence of modified bases. |

Metabolic Pathways and Nucleoside Salvage Involving Thymidine Derivatives

Cells have two main pathways for the synthesis of nucleotides: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles preformed nucleobases and nucleosides from the degradation of DNA and RNA. wikipedia.orgfiveable.me The salvage pathway is particularly important in certain tissues and under specific physiological conditions, as it is a more energy-efficient way to produce the building blocks for DNA and RNA synthesis. wikipedia.org

The salvage of thymidine and its derivatives is a critical process for DNA replication and repair. nih.gov This pathway involves several key enzymes, including thymidine phosphorylase, which converts thymine (B56734) to thymidine, and thymidine kinase, which phosphorylates thymidine to thymidine monophosphate (TMP). wikipedia.org TMP is then further phosphorylated to thymidine diphosphate (TDP) and thymidine triphosphate (dTTP), which can be incorporated into DNA. wikipedia.org

The metabolic fate of modified nucleosides like this compound within these pathways is of considerable interest. The presence of the 5'-O-methyl group would likely alter its recognition and processing by the enzymes of the nucleoside salvage pathway. For instance, the 5'-O-methyl group would prevent phosphorylation by thymidine kinase, a critical step for its incorporation into the nucleotide pool and subsequent entry into DNA synthesis. This has implications for its potential therapeutic applications, as it would not be incorporated into the host's DNA.

Table 4: Enzymes of the Thymidine Salvage Pathway

| Enzyme | Function | Potential Interaction with this compound |

| Thymidine Phosphorylase | Reversibly converts thymine to thymidine. wikipedia.org | The impact of a 5'-O-methyl group on the reverse reaction is not well-documented. |

| Thymidine Kinase | Phosphorylates thymidine at the 5' position to form TMP. wikipedia.orgnih.gov | The 5'-O-methyl group would block the action of this enzyme. |

| Thymidylate Kinase | Phosphorylates TMP to TDP. wikipedia.org | Would not act on this compound as TMP would not be formed. |

| Nucleoside Diphosphate Kinase | Phosphorylates TDP to dTTP. wikipedia.org | Would not act on this compound as TDP would not be formed. |

5 O Methylthymidine As a Research Probe and Tool in Nucleic Acid Studies

Applications in Investigating Nucleic Acid Structure-Function Relationships

The methylation of nucleosides, including thymidine (B127349), can significantly influence the structure and stability of DNA. While the effects of 5-methylcytosine (B146107) on duplex stability are well-documented, studies on thymidine analogs also provide crucial insights. For instance, the presence of a methyl group can affect the thermodynamics of DNA duplex formation.

Research on related thymidine analogs has shown that modifications can either stabilize or destabilize the DNA duplex. For example, studies on 4-O-methylthymidine have indicated that its presence, when paired with either adenine or guanine, can destabilize the DNA helix nih.gov. In contrast, other modifications, such as the introduction of a 5-hydroxymethyl group, have been shown to destabilize duplex DNA nih.gov. The specific impact of the 5'-O-methyl modification on thymidine requires further direct investigation to fully elucidate its role in modulating DNA structure and stability. The thermodynamic parameters of DNA duplexes containing modified nucleosides are critical for understanding their biological function and for the design of therapeutic oligonucleotides.

| Modification | Effect on Duplex Stability | Paired Base | Reference |

| 4-O-methylthymine | Destabilizes | Adenine or Guanine | nih.gov |

| 5R-5,6-dihydro-5-hydroxythymidine | Destabilizes | Deoxyadenosine | nih.gov |

Design and Utilization of Modified Oligonucleotides for Biochemical and Biophysical Assays

Oligonucleotides containing 5'-O-Methylthymidine can be chemically synthesized and incorporated into DNA strands for use in a variety of biochemical and biophysical assays. These modified oligonucleotides serve as powerful probes to study the interactions and dynamics of nucleic acids.

Fluorescence Resonance Energy Transfer (FRET) assays can utilize oligonucleotides modified with fluorescent dyes to study conformational changes in DNA or to monitor interactions with other molecules in real-time. The placement of a this compound modification could be used to investigate how localized changes in sugar conformation affect global DNA structure or protein binding.

Surface Plasmon Resonance (SPR) is another powerful technique for studying biomolecular interactions in a label-free manner. nih.govnih.govmdpi.com Oligonucleotides containing this compound can be immobilized on a sensor surface to study the binding kinetics and affinity of proteins or other nucleic acids. This approach allows for the quantitative analysis of how the 5'-O-methyl modification influences binding events.

The use of modified oligonucleotides in these assays provides valuable data on the kinetics and thermodynamics of nucleic acid interactions, which is essential for understanding their biological roles and for the development of new diagnostic and therapeutic tools.

Exploring Enzyme Promiscuity and Biosynthetic Pathway Design through this compound Analogs

Enzyme promiscuity, the ability of an enzyme to catalyze reactions on non-native substrates, is a key driver of evolutionary innovation and a valuable tool in synthetic biology. This compound and its analogs can be used as chemical probes to explore the active sites of enzymes that metabolize nucleosides and nucleotides. By testing the ability of an enzyme to process a modified substrate, researchers can gain insights into the steric and electronic constraints of the active site.

For example, studies on DNA polymerases have utilized various thymidine analogs to probe the tightness of the active site. These studies have revealed how even small changes in the size of the nucleoside can affect the efficiency and fidelity of DNA replication researchgate.net. While not specifically using this compound, these experiments provide a framework for how such analogs can be employed.

Furthermore, understanding enzyme promiscuity can aid in the design of novel biosynthetic pathways. By identifying enzymes that can accept 5'-O-methylated substrates, it may be possible to engineer new metabolic pathways for the production of modified nucleosides with therapeutic potential. This involves the strategic implementation of natural or engineered enzymes into a host organism to create a desired small molecule.

Elucidating Protein-Nucleic Acid Recognition Mechanisms

The recognition of specific DNA sequences by proteins is fundamental to many cellular processes, including gene regulation, DNA replication, and repair. Chemical modifications to DNA bases and sugars can significantly alter these recognition events. While the majority of research has focused on the recognition of 5-methylcytosine, the principles can be extended to understand how a 5'-O-methyl modification on thymidine might be recognized.

Structural studies of protein-DNA complexes have provided detailed insights into the molecular interactions that govern specific recognition. These studies often involve X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the complex. The analysis of these structures reveals the specific hydrogen bonds, van der Waals interactions, and hydrophobic contacts that contribute to binding affinity and specificity.

Thermodynamic studies, such as isothermal titration calorimetry (ITC), can be used to measure the binding affinity, enthalpy, and entropy of protein-DNA interactions. Such studies have been used to analyze the thermodynamics of DNA methylation nih.gov. Investigating the binding of proteins to DNA containing this compound would provide valuable data on how this specific modification affects the energetics of recognition. For instance, the removal of a thymine (B56734) methyl group at a protein-DNA interface has been shown to be enthalpically favorable but entropically unfavorable, suggesting the displacement of a water molecule ki.se.

| Technique | Information Gained | Relevance to this compound |

| X-ray Crystallography | High-resolution 3D structure of protein-DNA complexes | Elucidate the specific interactions between a protein and the 5'-O-methyl group. |

| NMR Spectroscopy | Solution structure and dynamics of protein-DNA complexes | Understand conformational changes in both the protein and DNA upon binding. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (affinity, enthalpy, entropy) | Quantify the energetic contribution of the 5'-O-methyl group to the binding interaction. |

Advanced Analytical Methodologies for Comprehensive Characterization of 5 O Methylthymidine

High-Resolution Chromatographic Techniques

High-resolution chromatography is fundamental in the analytical workflow for 5'-O-Methylthymidine, enabling its separation from impurities and accurate quantification. Different chromatographic modes are utilized to exploit the specific chemical properties of the molecule.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and quantifying this compound. medicinescience.orgchromforum.org Reversed-phase HPLC is a commonly employed method for the analysis of nucleosides. researchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For purity analysis, a gradient elution is often used, where the composition of the mobile phase is changed over time to elute compounds with a wide range of polarities. google.com The purity of this compound can be determined by calculating the area percentage of its corresponding peak in the chromatogram. chromforum.org For quantification, a calibration curve is typically generated using standards of known concentrations. chromforum.org

| Parameter | Typical Conditions | Purpose |

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Elution of the analyte and impurities |

| Gradient | Linear gradient from 5% to 95% B | Separation of compounds with varying polarities |

| Flow Rate | 0.5 - 1.0 mL/min | Optimal separation and peak shape |

| Detection | UV at 267 nm | Detection and quantification of thymidine (B127349) and its derivatives |

| Injection Volume | 5 - 20 µL | Introduction of the sample into the system |

This table presents typical starting parameters for an HPLC method for the analysis of this compound, which may require further optimization.

Gas Chromatography (GC) for Volatile Derivatization Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. youtube.com However, nucleosides like this compound are non-volatile due to their polar nature and the presence of hydroxyl groups. colostate.eduresearchgate.net Therefore, a derivatization step is necessary to convert the analyte into a volatile and thermally stable compound suitable for GC analysis. colostate.eduresearchgate.net Silylation is a common derivatization technique where active hydrogens in the molecule are replaced by a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com Once derivatized, the resulting TMS-ether of this compound can be separated and detected by GC, often coupled with a mass spectrometer (GC-MS) for identification. mdpi.com

| Step | Procedure | Reagents/Conditions |

| 1. Sample Preparation | The sample containing this compound is dried to remove any moisture. | Evaporation under nitrogen or vacuum |

| 2. Derivatization | A silylating agent is added to the dried sample. | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| 3. Reaction | The mixture is heated to ensure complete derivatization. | 70-80 °C for 30-60 minutes |

| 4. GC-MS Analysis | An aliquot of the derivatized sample is injected into the GC-MS system. | Capillary column (e.g., DB-5ms), temperature gradient, and mass spectrometric detection |

This table outlines a general procedure for the derivatization of nucleosides for GC-MS analysis.

Capillary Hydrophilic-Interaction Liquid Chromatography (cHILIC) for Nucleoside Separation

Capillary Hydrophilic-Interaction Liquid Chromatography (cHILIC) is an increasingly popular technique for the separation of polar and hydrophilic compounds like nucleosides. nih.govchromatographyonline.com Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. nih.gov A thin layer of water is adsorbed onto the stationary phase, and the separation is based on the partitioning of the polar analyte between the bulk organic mobile phase and this aqueous layer. nih.gov This technique is particularly advantageous for retaining and separating highly polar modified nucleosides that may have little or no retention on C18 columns. nih.govchromatographyonline.com The use of capillary columns in cHILIC offers benefits such as reduced solvent consumption and increased sensitivity when coupled with mass spectrometry. nih.gov

| Parameter | Typical Conditions | Rationale |

| Column | Amide, Diol, or bare Silica | Provides a polar stationary phase for hydrophilic interactions. |

| Mobile Phase | A: Acetonitrile with 0.1% Formic AcidB: Water with 0.1% Formic Acid | High organic content for retention, with an increasing aqueous portion for elution. |

| Gradient | High percentage of A to a lower percentage of A | Elution of polar analytes by increasing the polarity of the mobile phase. |

| Column Temperature | 25 - 40 °C | To ensure reproducible retention times. |

| Detection | Mass Spectrometry (MS) | High sensitivity and specificity for nucleoside analysis. |

This table provides representative conditions for the separation of nucleosides using cHILIC.

Mass Spectrometry-Based Profiling and Identification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with chromatographic separation, it provides a powerful platform for comprehensive analysis.

LC-MS/MS for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the analysis of this compound, even at trace levels. ncsu.edu This technique is also instrumental in identifying metabolites of the compound. In an LC-MS/MS experiment, the analyte is first separated by HPLC or UHPLC and then introduced into the mass spectrometer. The precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound is selected and then fragmented to produce a characteristic pattern of product ions. youtube.com This fragmentation pattern serves as a molecular fingerprint, allowing for confident identification. By comparing the fragmentation of an unknown sample to that of a reference standard, the identity of the compound can be confirmed. researchgate.net

| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Identity |

| 257.1 | 127.1 | [Thymine + H]+ |

| 257.1 | 131.1 | [Deoxyribose - H2O + H]+ |

| 257.1 | 99.1 | [Deoxyribose - H2O - CH2O + H]+ |

This table shows the predicted fragmentation pattern for this compound based on the known fragmentation of thymidine. The precursor ion corresponds to [M+H]+.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Composition

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique that can be used to determine the elemental and molecular composition of the outermost layers of a solid sample. carleton.edueag.comsurfacesciencewestern.com In ToF-SIMS, a pulsed primary ion beam is used to sputter secondary ions from the sample surface. surfacesciencewestern.com These secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. carleton.edu This technique provides detailed chemical information about the surface with high mass resolution and the ability to detect molecules and molecular fragments. eag.comnist.gov For this compound, ToF-SIMS could be used to analyze its presence and distribution on a surface, for example, in studies of drug delivery systems or on functionalized biomaterials. nih.gov The technique can generate chemical maps of the surface, providing spatial information about the distribution of the compound. carleton.edusurfacesciencewestern.com

| Capability | Description | Relevance to this compound Analysis |

| High Surface Sensitivity | Analyzes the top 1-2 nanometers of a surface. | Can detect surface contamination or verify surface modification with the compound. |

| Molecular Information | Detects intact molecular ions and characteristic fragments. | Provides a fingerprint for the identification of this compound on a surface. |

| High Mass Resolution | Can distinguish between ions with very similar masses. | Allows for unambiguous identification of the compound from other surface species. |

| Chemical Imaging | Generates maps of the lateral distribution of specific ions. | Visualizes the spatial arrangement of this compound on a substrate. |

| Survey Analysis | Detects all elements and a wide range of molecules simultaneously. | Useful for identifying unknown surface contaminants alongside the target analyte. |

This table summarizes the key features of ToF-SIMS for the surface analysis of this compound.

Advanced Spectroscopic Methods

The precise characterization of this compound necessitates the use of sophisticated analytical techniques capable of providing unambiguous structural information and insights into its molecular vibrations. Advanced spectroscopic methods such as Quantitative Nuclear Magnetic Resonance (qNMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy are indispensable tools for this purpose.

Quantitative Nuclear Magnetic Resonance (qNMR) for Accurate Structural Confirmation

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique that provides not only structural elucidation but also precise quantification of molecular species. biorxiv.orgnih.gov Unlike qualitative NMR, qNMR operates under strict experimental conditions to ensure a direct proportionality between the integrated signal area and the number of nuclei responsible for that signal. biorxiv.org This makes it a primary method for determining the purity and concentration of substances like this compound without the need for identical reference standards. biorxiv.org

The 1H and 13C NMR spectra of this compound offer a detailed fingerprint of its molecular structure. The chemical shifts are influenced by the electronic environment of each nucleus. The presence of the 5'-O-methyl group introduces a characteristic signal and causes predictable shifts in the adjacent sugar ring protons and carbons compared to unmodified thymidine.

13C NMR Spectroscopy: The 13C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound will show distinct signals for the carbons in the thymine (B56734) base, the deoxyribose sugar, and the 5'-O-methyl group. The chemical shift of the C5' carbon is particularly indicative of the O-methylation, typically shifting downfield due to the influence of the adjacent oxygen and methyl group. nih.govoregonstate.edulibretexts.org

Below is a table of predicted 1H and 13C NMR chemical shifts for this compound in a common deuterated solvent like DMSO-d6. These predictions are based on known values for thymidine and the expected influence of the 5'-O-methyl group.

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

|---|---|---|

| Thymine-CH3 | ~1.8 | ~12.0 |

| H6 | ~7.7 | - |

| C2 | - | ~150.5 |

| C4 | - | ~163.8 |

| C5 | - | ~110.0 |

| C6 | - | ~136.5 |

| H1' | ~6.1 | - |

| C1' | - | ~84.0 |

| H2'a, H2'b | ~2.2 | - |

| C2' | - | ~38.5 |

| H3' | ~4.3 | - |

| C3' | - | ~70.0 |

| H4' | ~3.8 | - |

| C4' | - | ~87.0 |

| H5'a, H5'b | ~3.5 | - |

| C5' | - | ~74.0 |

| 5'-O-CH3 | ~3.3 | ~58.0 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

For accurate quantification, a qNMR experiment would be performed by adding a certified internal standard of known concentration to the sample containing this compound. By comparing the integrated area of a well-resolved signal from this compound (e.g., the 5'-O-methyl singlet) to the integral of a signal from the internal standard, the precise concentration and purity of the analyte can be determined.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, characteristic absorption bands would be observed for the N-H and C=O stretching vibrations of the thymine ring, C-H stretching of the methyl and sugar groups, and C-O stretching of the ether linkage and sugar moiety. The O-methylation at the 5' position would introduce a distinct C-O-C stretching vibration and influence the vibrations of the adjacent C5' and C4' atoms.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. mdpi.com Most of the scattered light is at the same wavelength as the laser (Rayleigh scatter), but a small fraction is scattered at different wavelengths (Raman scatter), with the energy difference corresponding to the molecule's vibrational frequencies. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. In this compound, the pyrimidine (B1678525) ring breathing modes, C=C double bond stretches, and the symmetric stretching of the methyl groups would produce strong Raman signals.

The table below summarizes the expected key vibrational frequencies for this compound and their assignments.

| Vibrational Mode | Expected Frequency Range (cm-1) | Primary Technique |

|---|---|---|

| N-H Stretching | 3100 - 3300 | FTIR |

| C-H Stretching (Aromatic/Alkene) | 3000 - 3100 | FTIR, Raman |

| C-H Stretching (Aliphatic/Methyl) | 2850 - 3000 | FTIR, Raman |

| C=O Stretching | 1650 - 1750 | FTIR, Raman |

| C=C and C=N Stretching (Ring) | 1550 - 1650 | FTIR, Raman |

| CH3 Bending | 1350 - 1470 | FTIR |

| C-O-C Stretching (Ether) | 1080 - 1150 | FTIR |

| Ring Breathing (Pyrimidine) | 700 - 800 | Raman |

Analysis of the FTIR and Raman spectra allows for a detailed confirmation of the functional groups present in this compound. The presence of the C-O-C ether stretch, alongside the characteristic carbonyl and N-H bands of the thymine base and the C-H bands of the deoxyribose sugar, provides a comprehensive vibrational profile that confirms the compound's identity and structure.

Biophysical Techniques for Molecular Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its potential biological role. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for quantitatively characterizing these interactions in real-time and without the need for labeling.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.gov The method measures changes in the refractive index at the surface of a sensor chip where one interacting partner (the ligand) is immobilized. When the other partner (the analyte) flows over the surface and binds to the ligand, the accumulation of mass causes a change in the refractive index, which is detected as a response in resonance units (RU). nih.gov

A typical SPR experiment to characterize the interaction of this compound would involve immobilizing a target protein (e.g., a kinase or a DNA processing enzyme) onto the sensor chip. Solutions of this compound at various concentrations would then be injected over the surface. The resulting sensorgram, a plot of response versus time, provides a wealth of information.

Association Phase: As this compound binds to the immobilized protein, the RU signal increases. The rate of this increase is used to determine the association rate constant (ka).

Equilibrium Phase: At saturation, the binding and dissociation rates are equal, and the signal plateaus.

Dissociation Phase: When the flow is switched back to buffer, the bound this compound dissociates, and the RU signal decreases. The rate of this decay is used to calculate the dissociation rate constant (kd).

The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of the rate constants (kd/ka). A lower KD value indicates a stronger binding interaction.

Hypothetical Research Findings: To illustrate, consider a hypothetical SPR study of this compound binding to Thymidine Kinase 1 (TK1). The data from such an experiment could be presented as follows:

| Analyte Concentration (µM) | Association Rate Constant (ka) (M-1s-1) | Dissociation Rate Constant (kd) (s-1) | Equilibrium Dissociation Constant (KD) (µM) |

|---|---|---|---|

| 1.25 | 1.5 x 104 | 2.3 x 10-2 | 1.53 |

| 2.5 | |||

| 5.0 | |||

| 10.0 | |||

| 20.0 |

These hypothetical results would suggest a moderate affinity interaction between this compound and TK1. The kinetic parameters provide insight into the stability of the complex, with the kd value indicating how quickly the compound dissociates from its target.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Interactions

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with molecular binding events. nih.gov It provides a complete thermodynamic profile of an interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov

In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated in small aliquots into a sample cell containing the macromolecule of interest (e.g., a target protein) at a constant temperature. Each injection triggers a heat change (either exothermic or endothermic) that is precisely measured by the calorimeter. As the macromolecule becomes saturated with the ligand, the heat changes diminish.

The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule. Fitting this binding isotherm yields the key thermodynamic parameters:

Binding Affinity (KD): The reciprocal of the binding association constant (Ka), indicating the strength of the interaction.

Stoichiometry (n): The number of ligand molecules that bind to one molecule of the macromolecule.

Enthalpy Change (ΔH): The heat released or absorbed upon binding, reflecting the changes in bonding (e.g., hydrogen bonds, van der Waals forces).

Entropy Change (ΔS): The change in the randomness or disorder of the system upon binding, often related to conformational changes and the displacement of water molecules.

The Gibbs free energy change (ΔG) can then be calculated using the equation: ΔG = ΔH - TΔS.

Hypothetical Research Findings: Continuing the hypothetical example of this compound interacting with TK1, an ITC experiment could yield the following thermodynamic profile:

| Parameter | Value |

|---|---|

| Stoichiometry (n) | 1.1 ± 0.1 |

| Binding Affinity (KD) | 1.8 µM |

| Enthalpy Change (ΔH) | -4.5 kcal/mol |

| Entropy Change (TΔS) | +3.3 kcal/mol |

| Gibbs Free Energy (ΔG) | -7.8 kcal/mol |

This thermodynamic signature suggests that the binding is driven by favorable enthalpic contributions (ΔH < 0), likely due to the formation of hydrogen bonds and favorable van der Waals interactions within the binding pocket. The positive entropy change (TΔS > 0) also contributes favorably to the binding, possibly due to the release of ordered water molecules from the binding site upon ligand association. Such detailed thermodynamic data are invaluable for understanding the driving forces behind molecular recognition.

Emerging Research Frontiers and Future Perspectives for 5 O Methylthymidine Research

Expanding the Repertoire of Synthetic Biology Applications

Synthetic biology, which applies engineering principles to biological systems, offers a fertile ground for leveraging the unique properties of 5'-O-Methylthymidine and other modified nucleosides. idtdna.comnih.gov The introduction of modified nucleosides into nucleic acids can confer novel functionalities, enhancing their stability, altering their recognition by enzymes, and expanding their chemical diversity.

A key area of application is the development of synthetic genetic circuits and pathways. nih.govscispace.com The methylation at the 5'-O-position of thymidine (B127349) can influence the structural and functional characteristics of DNA and RNA. For instance, 2'-O-methylation, a related modification, is known to increase the thermal stability of RNA duplexes and protect against nuclease degradation. wikipedia.orgnih.govoup.com These properties are highly desirable in synthetic biology for creating robust genetic components and circuits that can function reliably within complex cellular environments.

Future applications of this compound in synthetic biology could include:

Engineered Nucleic Acid Therapeutics: Incorporating this compound into therapeutic oligonucleotides, such as siRNAs or antisense oligonucleotides, could enhance their stability and efficacy. The 2'-O-methylation modification is already known to play a role in stabilizing RNA structures. nih.gov

Novel Biomaterials: The unique chemical properties imparted by methylation can be exploited to create novel DNA- or RNA-based nanomaterials with tailored physical and chemical characteristics.

Expansion of the Genetic Alphabet: Modified nucleosides are central to efforts to create semi-synthetic organisms with an expanded genetic code. While not a direct expansion of the alphabet, the modification of existing bases like thymidine can alter base-pairing properties and interactions with polymerases, providing new tools for genetic engineering.

The successful integration of this compound into these applications will depend on a deeper understanding of how this specific modification is processed by cellular machinery, including polymerases, repair enzymes, and nucleases.

Integration of Computational and Experimental Approaches in Analog Design

The design and synthesis of novel nucleoside analogs have been revolutionized by the synergy between computational modeling and experimental validation. This integrated approach accelerates the discovery of new molecules with desired properties, moving beyond traditional trial-and-error methods.

Computational Approaches: Computational methods, particularly those driven by artificial intelligence (AI) and machine learning, are becoming indispensable for exploring the vast chemical space of nucleoside analogs. researchgate.netpatsnap.com Generative AI models, such as the Conditional Randomized Transformer (CRT), can design novel nucleoside structures de novo. chemrxiv.orgresearchgate.net These models can be trained on existing libraries of nucleosides and their known biological activities to generate new candidates with a higher probability of success. researchgate.net AI-driven platforms can also predict the pharmacological properties and potential targets of new molecules, significantly streamlining the initial stages of drug discovery. patsnap.combiospace.com For instance, computational redesign of enzymes like nucleoside kinases has been used to create variants with altered substrate specificity, which is crucial for activating nucleoside prodrugs. nih.gov

Experimental Approaches: Experimental techniques remain critical for synthesizing and validating the computationally designed analogs. Advances in organic synthesis allow for the precise introduction of modifications, such as the methyl group in this compound. nih.gov Once synthesized, these analogs are subjected to a battery of in vitro and cell-based assays to determine their biological activity, stability, and mechanism of action. High-throughput screening methods enable the rapid evaluation of large libraries of compounds.

The table below summarizes the complementary roles of computational and experimental approaches in the design of this compound analogs.

| Approach | Key Techniques | Primary Role in Analog Design |

| Computational | Molecular Docking, Quantum Mechanics, Machine Learning, Generative AI (e.g., CRT) | - De Novo Design: Generating novel molecular structures. chemrxiv.org - Prediction: Estimating biological activity, toxicity, and pharmacokinetic properties. patsnap.com - Optimization: Refining lead compounds to improve efficacy and selectivity. |

| Experimental | Organic Synthesis (e.g., Phosphotriester approach), High-Throughput Screening, X-ray Crystallography, NMR Spectroscopy | - Synthesis: Chemical creation of designed analogs. nih.gov - Validation: Confirming the biological activity and properties predicted by computational models. - Structural Elucidation: Determining the three-dimensional structure of analogs and their interactions with biological targets. |

This iterative cycle of computational design followed by experimental validation accelerates the development of nucleoside analogs with specific functionalities, from antiviral agents to probes for studying biological processes.

Multi-Omics Integration for Holistic Functional Elucidation of Modified Nucleosides

To fully understand the biological significance of this compound, a holistic approach that integrates multiple layers of biological information is necessary. Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the cellular processes influenced by modified nucleosides. thermofisher.comnih.gov This integrated strategy allows researchers to move from identifying the presence of a modification to understanding its functional consequences across the entire biological system. nih.gov

Functional Genomics and Epigenomics: These fields investigate how modifications like methylation impact gene expression and chromatin structure. wikipedia.orgresearchgate.net Techniques such as ChIP-seq can map the locations of modified nucleosides in the genome, while RNA-seq can quantify changes in gene expression that result from these modifications. youtube.com Epigenome editing tools, based on systems like CRISPR/Cas, can be used to introduce or remove specific modifications to study their direct causal effects on gene regulation. nih.gov

Proteomics and Metabolomics: Proteomics analyzes the entire complement of proteins in a cell, revealing how modified nucleosides might alter protein expression, post-translational modifications, and protein-protein interactions. nih.gov Metabolomics, the study of small molecules, can identify changes in metabolic pathways resulting from the altered function of enzymes or regulatory RNAs containing modified nucleosides. mdpi.comresearchgate.net The integration of these omics layers can reveal, for example, how a change in the methylation of a specific tRNA affects the translation of certain proteins, which in turn alters metabolic output. nih.gov

The table below outlines the different omics approaches and their specific contributions to elucidating the function of modified nucleosides like this compound.

| Omics Layer | Core Focus | Key Questions Addressed for Modified Nucleosides |

| Genomics | DNA sequence and structure | - Are there genetic predispositions to variations in nucleoside modification patterns? - How do DNA modifications influence genome stability? |

| Epigenomics | Heritable changes in gene expression not caused by DNA sequence changes | - Where are modified nucleosides located in the genome? nih.gov - How do they affect chromatin accessibility and gene transcription? researchgate.net |

| Transcriptomics | RNA transcripts and their expression levels | - How does the presence of modified nucleosides in RNA affect its stability, splicing, and translation? nih.gov - Which gene expression pathways are altered by changes in nucleoside modification? |

| Proteomics | Proteins and their expression, structure, and interactions | - Do modified nucleosides in coding or non-coding RNAs lead to changes in the proteome? nih.gov - How do modifications affect the interaction of nucleic acids with RNA-binding proteins? |

| Metabolomics | Small molecule metabolites and metabolic pathways | - How does the cellular metabolic state influence the availability of precursors for nucleoside modification? mdpi.com - What are the downstream metabolic consequences of altered gene expression or protein function due to modified nucleosides? nih.gov |

By integrating these diverse datasets, researchers can construct comprehensive models of the roles that this compound and other modified nucleosides play in health and disease, paving the way for new diagnostic biomarkers and therapeutic strategies.

Q & A

Basic Research Questions